molecular formula C18H20ClN3O B15142766 Ondansetron-d3 Hydrochloride Salt

Ondansetron-d3 Hydrochloride Salt

Cat. No.: B15142766
M. Wt: 332.8 g/mol
InChI Key: MKBLHFILKIKSQM-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. The deuterium atoms in Ondansetron-d3 replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron-d3 Hydrochloride Salt involves the deuteration of Ondansetron. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: Ondansetron-d3 Hydrochloride Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .

Scientific Research Applications

Ondansetron-d3 Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ondansetron.

    Biology: Utilized in biological studies to trace the distribution and elimination of Ondansetron in biological systems.

    Medicine: Employed in clinical research to understand the drug’s behavior in the human body and to develop new formulations.

    Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods.

Mechanism of Action

Ondansetron-d3 Hydrochloride Salt exerts its effects by blocking serotonin type 3 receptors. These receptors are located on vagal nerve terminals and in the chemoreceptor trigger zone of the brain. By inhibiting these receptors, Ondansetron-d3 prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .

Comparison with Similar Compounds

Uniqueness: Ondansetron-d3 Hydrochloride Salt is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

332.8 g/mol

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3;

InChI Key

MKBLHFILKIKSQM-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C.Cl

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.